molecular formula C16H16N4O2S B6004575 MFCD08160857

MFCD08160857

Cat. No.: B6004575
M. Wt: 328.4 g/mol
InChI Key: ICEJUEILTXVZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD08160857 is a chemical compound with unique properties that have garnered interest in various scientific fields. Its molecular structure and reactivity make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD08160857 involves specific reaction conditions and reagents. The preparation methods typically include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific conditions].

    Step 3: Final product isolation and purification using [techniques].

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This includes:

    Large-scale reactors: Utilization of reactors that can handle significant volumes.

    Continuous flow processes: Implementation of continuous flow techniques to enhance efficiency.

    Purification: Advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

MFCD08160857 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [products].

    Reduction: Undergoes reduction with [reagents] to yield [products].

    Substitution: Participates in substitution reactions with [reagents] under [conditions].

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: [Examples].

    Reducing agents: [Examples].

    Catalysts: [Examples] to facilitate reactions.

Major Products

The major products formed from these reactions are [list of products], which have significant implications in various applications.

Scientific Research Applications

MFCD08160857 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in synthetic chemistry for [specific reactions].

    Biology: Plays a role in biological studies, particularly in [specific processes].

    Medicine: Investigated for its potential therapeutic effects in [diseases or conditions].

    Industry: Utilized in industrial processes for [specific applications].

Mechanism of Action

The mechanism by which MFCD08160857 exerts its effects involves:

    Molecular Targets: Interacts with [specific molecules or receptors].

    Pathways: Influences [specific biochemical pathways], leading to [effects].

Properties

IUPAC Name

2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-12-11(8-17)15(22)20-16(19-12)23-9-14(21)18-13-7-5-4-6-10(13)2/h4-7H,3,9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEJUEILTXVZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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